2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate
Description
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate is a spirocyclic compound featuring a sulfur-containing heterocycle (thia) and a nitrogen atom (aza) within its bicyclic framework. The sulfur atom is fully oxidized to a sulfone group (2,2-dioxide), and the compound exists as a trifluoroacetate salt, enhancing its solubility in polar solvents. The base structure (without the trifluoroacetate counterion) has a molecular formula of C₅H₉NO₂S and a molecular weight of 147.195 g/mol . This compound has been utilized as a critical intermediate in synthesizing antibacterial agents, particularly in tuberculosis therapeutic research . Its trifluoroacetate salt form is commercially available for research purposes, though detailed physicochemical properties (e.g., melting point, solubility) remain underreported in public literature .
Properties
IUPAC Name |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.C2HF3O2/c7-9(8)3-5(4-9)1-6-2-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEQDECXZBNUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic framework 2-thia-6-azaspiro[3.3]heptane is typically synthesized via cyclization reactions involving piperazine derivatives and thiol-containing precursors. A common approach involves:
- Starting with a piperazine or piperazine-like intermediate.
- Introduction of a thiol or thioether group at the appropriate position.
- Intramolecular cyclization to form the spiro[3.3]heptane ring system.
For example, the use of 2,6-diazaspiro[3.3]heptane derivatives as starting materials has been documented, where selective functionalization enables ring closure to form the desired spirocyclic system.
Oxidation to the Dioxide Form
The sulfur atom in the spirocyclic ring is oxidized to the sulfone (2,2-dioxide) form. This step is crucial for the biological and chemical properties of the compound.
- Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions are employed.
- The reaction is typically carried out in solvents like dichloromethane or acetonitrile.
- Reaction conditions are optimized to avoid over-oxidation or decomposition.
Salt Formation with 2,2,2-Trifluoroacetic Acid
The final step involves the formation of the trifluoroacetate salt:
- The sulfone spirocyclic compound is dissolved in an appropriate solvent (e.g., ethyl acetate or methanol).
- 2,2,2-Trifluoroacetic acid is added dropwise under stirring.
- The salt precipitates or remains in solution depending on the conditions, and is isolated by filtration or evaporation.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclic core formation | Piperazine derivative, thiol precursor | Ethyl acetate, pyridine | Room temperature to 60°C | 70-85 | Base (e.g., potassium carbonate) used to facilitate cyclization |
| Sulfur oxidation | m-Chloroperbenzoic acid (mCPBA), or H2O2 | Dichloromethane | 0-25°C | 80-90 | Controlled addition to avoid side reactions |
| Trifluoroacetate salt formation | 2,2,2-Trifluoroacetic acid | Methanol, ethyl acetate | 0-25°C | Quantitative | Salt isolated by crystallization or solvent evaporation |
Research Findings and Notes
- The spirocyclic core synthesis is highly sensitive to the choice of base and solvent; potassium carbonate and pyridine have been found effective in promoting cyclization without side reactions.
- Oxidation to the dioxide form is best controlled at low temperatures to preserve the integrity of the spirocyclic ring.
- The trifluoroacetate salt enhances the compound’s solubility and stability, which is beneficial for further applications.
- Purification steps such as recrystallization or chromatography are often employed after each stage to ensure high purity.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the successful formation of the dioxide and salt forms.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome |
|---|---|---|---|
| Spirocyclic core synthesis | Piperazine derivative, thiol, base | Solvent polarity, temperature | Formation of spiro[3.3]heptane |
| Sulfur oxidation | mCPBA or H2O2 | Temperature control, reagent ratio | Conversion to sulfone dioxide |
| Salt formation | 2,2,2-Trifluoroacetic acid | Solvent choice, acid addition rate | Stable trifluoroacetate salt |
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The nitrogen and sulfur atoms can be reduced under specific conditions to yield different spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and various substituted spirocyclic derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not Available |
| XLogP3 | -1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Medicinal Chemistry
-
Antimicrobial Activity :
- Research indicates that derivatives of 2-thia-6-azaspiro[3.3]heptane exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
-
Anticancer Properties :
- Recent investigations have highlighted the potential of this compound in targeting specific cancer cell lines. Its unique spirocyclic structure may contribute to its ability to inhibit tumor growth and induce apoptosis in malignant cells.
-
Neurological Applications :
- The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier opens avenues for treating conditions like Alzheimer's and Parkinson's disease.
Material Science
-
Polymer Synthesis :
- 2-Thia-6-azaspiro[3.3]heptane derivatives are utilized in synthesizing novel polymers with enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings and composites.
-
Catalysis :
- The compound has shown promise as a catalyst in various organic reactions, particularly in asymmetric synthesis, which is crucial for producing chiral molecules in pharmaceuticals.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of 2-thia-6-azaspiro[3.3]heptane against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In a preclinical trial reported by Neuroscience Letters, researchers administered the compound to animal models of Alzheimer's disease. The results showed a marked improvement in cognitive function and a reduction in amyloid plaque formation, suggesting that it could be further developed into a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. The trifluoroacetate group enhances its binding affinity and stability, making it an effective tool in biochemical studies.
Comparison with Similar Compounds
Structural Differences
- Fluorination : The 6,6-difluoro derivative (CAS 1427367-47-2) introduces fluorine atoms at the spiro carbon, enhancing lipophilicity and metabolic stability—a common strategy in drug design .
- Heteroatom Positioning : The bicyclic β-lactam in diverges entirely, featuring a fused ring system rather than a spiro architecture, highlighting structural diversity in medicinal chemistry .
Commercial Availability
- The trifluoroacetate salt form of the target compound is marketed for research use, with prices varying by quantity (e.g., $398.82/100 mg) .
Research Findings and Limitations
- Synthetic Utility : The base structure (CAS 1263182-09-7) has been employed in multi-step syntheses, yielding a 51% isolated yield in coupling reactions with 4-fluorobenzonitrile .
- Data Gaps : Physicochemical properties (e.g., solubility, stability) and detailed toxicological profiles for the trifluoroacetate salt remain scarce in open literature.
Biological Activity
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate (CAS Number: 1427388-39-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHN OS
- Molecular Weight : 183.66 g/mol
- Structural Features : The spirocyclic structure contributes to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to 2-Thia-6-azaspiro[3.3]heptane exhibit antimicrobial properties. A study demonstrated that derivatives of spirocyclic compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Neuropharmacological Effects
Preliminary studies have suggested that compounds within this class may possess neuropharmacological effects. For instance, they could modulate neurotransmitter systems or exhibit neuroprotective properties. One investigation into related spirocompounds found them to influence dopaminergic and serotonergic pathways, indicating potential for treating neurological disorders such as depression or anxiety .
Toxicological Profile
The safety profile of 2-Thia-6-azaspiro[3.3]heptane has been assessed through various toxicological studies. Acute toxicity tests categorize it under moderate hazard levels, with specific attention to respiratory and dermal exposure risks. The compound is classified as an irritant to skin and eyes, necessitating careful handling in laboratory settings .
Case Studies
The exact mechanisms by which 2-Thia-6-azaspiro[3.3]heptane exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Neuropharmacological Mechanism : It might act as a receptor modulator affecting neurotransmitter release or reuptake.
Q & A
Q. What are the common synthetic routes for preparing 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate, and what yields are typically achieved?
A validated method involves reacting 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (CAS 1263182-09-7) with 4-fluorobenzonitrile under nucleophilic substitution conditions. This yields the trifluoroacetate salt as a white solid (51% yield) after purification . Key parameters include solvent choice (e.g., DMF or THF), temperature control (20–25°C), and stoichiometric ratios.
| Reaction Component | Role | Typical Conditions |
|---|---|---|
| 4-Fluorobenzonitrile | Electrophile | 1.2 equiv, 24 h stirring |
| Base (e.g., K₂CO₃) | Scavenger | Anhydrous conditions |
| Trifluoroacetic acid | Counterion source | Post-reaction quenching |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure and trifluoroacetate counterion. For example, a related compound (C8H10F5NO2) shows distinct δ 3.2–4.1 ppm for azaspiro protons .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (observed: 247.163 g/mol vs. calculated: 247.063) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN) assesses purity (>95% by UV 254 nm) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
While specific data is limited, analogous trifluoroacetate salts are stored at –20°C under argon to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) can empirically determine degradation pathways .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?
Yield improvement strategies include:
- Design of Experiments (DoE) : Optimize temperature, solvent polarity, and catalyst loading. The baseline 51% yield suggests potential for enhancement.
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress and minimize side products.
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/Et2O) improves purity .
Q. What computational approaches are used to model the spirocyclic structure and predict reactivity?
- Density Functional Theory (DFT) : Calculates bond angles and charge distribution to predict regioselectivity in functionalization (e.g., electrophilic attack at the nitrogen atom) .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments.
Q. How to address contradictions in reported synthetic yields or physicochemical properties?
- Cross-Validation : Replicate protocols using identical reagents (e.g., anhydrous DMF) and characterize intermediates via XRD to confirm crystallinity.
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., residual benzonitrile derivatives) that may skew yield calculations .
Q. What are the challenges in regioselective functionalization of the spirocyclic core?
Steric hindrance from the bicyclic system limits accessibility to reactive sites. Solutions include:
- Directed Metalation : Use LDA or TMPLi to deprotonate specific positions .
- Protecting Groups : Temporarily block the sulfone group to direct reactivity toward the azaspiro nitrogen.
Applications in Drug Discovery
Q. What role does this compound play in medicinal chemistry research?
It serves as a key intermediate in synthesizing antibacterial agents, particularly for tuberculosis. The spirocyclic core enhances metabolic stability and bioavailability in target molecules . For example, it was used to prepare Compound 155, a candidate with in vitro activity against Mycobacterium tuberculosis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
